Absence of Validated Biological Activity Precludes Comparator-Based Differentiation for CAS 1306169-49-2
A comprehensive search of authoritative databases including PubChem, ChEMBL, and PubMed reveals that no quantitative biological activity data (e.g., IC50, EC50, Ki) has been publicly reported for 1-(pyridin-2-yl)-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine [1]. This contrasts with related aryl-piperidinyl-thiazole chemotypes, such as ML200 (CID 46907676), which have documented SMN2 promoter induction activity (AC50 = 31 nM, 576% fold induction) [2]. Without target-specific data for the query compound, direct head-to-head potency comparisons cannot be performed, and any claim of functional differentiation remains unsubstantiated.
| Evidence Dimension | Biological activity (any reported target or phenotypic assay) |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | ML200 (CID 46907676) – AC50 = 31 nM in SMN2 promoter reporter assay |
| Quantified Difference | Not calculable (missing target compound data) |
| Conditions | Literature-reported data from NIH Molecular Libraries Program (PubChem AID 2081) vs. absence of data for target compound |
Why This Matters
Procurement decisions must be based on the acknowledgement of data gaps; assumptions of equipotency or functional similarity to active analogs are not supported and could lead to experimental failure.
- [1] PubChem. Biological Test Results for CID 61171590. https://pubchem.ncbi.nlm.nih.gov/compound/1306169-49-2 View Source
- [2] Xiao J, Marugan JJ, Zheng W, et al. Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program. 2010. PMID: 21961118 View Source
